molecular formula C31H38N4O6S B557442 Fmoc-Lys(Biotin)-OH CAS No. 146987-10-2

Fmoc-Lys(Biotin)-OH

Cat. No. B557442
M. Wt: 594,7 g/mole
InChI Key: OFIBQNGDYNGUEZ-OBXRUURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(Biotin)-OH is a modified lysine derivative used for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes. The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .


Synthesis Analysis

Fmoc-Lys(Biotin)-OH is synthesized for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes .


Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Biotin)-OH is C31H38N4O6S . Its molecular weight is 594.72 .


Chemical Reactions Analysis

Fmoc-Lys(Biotin)-OH is a lysine derivative used for the preparation of biotin-labeled peptides by FMOC-SPPS . It is useful for preparing biotin-labeled peptides .


Physical And Chemical Properties Analysis

Fmoc-Lys(Biotin)-OH is a white to slight yellow to beige powder . It is soluble in a mixture of DMF and DIPEA .

Scientific Research Applications

  • Synthesis of Branched and Cyclic Peptides : Fmoc-Lys(Mmt)-OH, a derivative of Fmoc-Lys(Biotin)-OH, is used for the synthesis of branched and cyclic peptides. It is also useful for modifying peptides with dye labels, biotin, and other functional groups (Tong & Hong, 2001).

  • Labeling of Peptides : Fmoc-Lys(Biotin)-OH is utilized in strategies for labeling peptides. This is important for tracking peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).

  • Supramolecular Gels : Fmoc-Lys(Fmoc)-OH, a variant of Fmoc-Lys(Biotin)-OH, is used in the creation of supramolecular hydrogels, which are widely employed in the biomedical field for their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Peptide Ligation : The azido-protected version of Fmoc-Lys-OH is synthesized for peptide ligation applications, providing a method for condensing azido peptides with peptide thioesters (Katayama et al., 2008).

  • Radiolabeling of Peptides : Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis of labeled peptides, is used for 99mTc radiolabeling, enhancing the versatility of HYNIC for labeling peptides (Surfraz et al., 2007).

  • Preparation of Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel semisynthetic insulin analogs, demonstrating the versatility of this compound in pharmaceutical synthesis (Žáková et al., 2007).

  • Development of Hydrogels for Biomedical Applications : Fmoc-Lys-Fmoc, a derivative of Fmoc-Lys(Biotin)-OH, is used to develop hydrogels for cell cultures, highlighting its potential in tissue engineering and regenerative medicine (Nita et al., 2022).

  • Synthesis of Fluorescently Labeled Glycopeptides : Fmoc-Lys-Dde-OH is used for the synthesis of fluorescently labeled glycopeptides, particularly in the context of biological evaluation (Kowalczyk et al., 2009).

  • Preparation of Antibodies : Fmoc-Lys(Biotin)-OH is used in the synthesis of biotin derivatives for antibody development, demonstrating its utility in immunological research (Papasarantos et al., 2010).

  • Labeling of Peptides with Biotin and Rhodamine : Fmoc-Lys(Biotin)-OH plays a role in the selective labeling of peptides with biotin and rhodamine, important for studying peptide interactions and functions (Chersi et al., 2000).

Safety And Hazards

Fmoc-Lys(Biotin)-OH is classified as a combustible solid . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

Fmoc-Lys(Biotin)-OH is a promising compound for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are widely used in biological detections in combination with enzyme-labeled or fluorescence-labeled avidin or streptavidin conjugates .

Relevant Papers The relevant papers retrieved indicate that Fmoc-Lys(Biotin)-OH is a modified lysine derivative for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .

properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBQNGDYNGUEZ-OBXRUURASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452858
Record name Fmoc-Lys(biotinyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Biotin)-OH

CAS RN

146987-10-2
Record name Fmoc-Lys(biotinyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Lys(Biotin)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Lys(Biotin)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Lys(Biotin)-OH
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fmoc-Lys(Biotin)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Lys(Biotin)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Lys(Biotin)-OH

Citations

For This Compound
139
Citations
L Bibbs, NP Ambulos, SA Kates, A Khatri… - Peptides for the New …, 2002 - Springer
The ABRF Peptide Synthesis Research Group (PSRG) conducts annual studies in order to assist member laboratories in assessing their peptide synthetic capability [1]. Concurrently, …
Number of citations: 2 link.springer.com
KF Medzihradszky, G Ösapay… - Peptides for the New …, 2000 - books.google.com
The ABRF Peptide Synthesis Research Group (PSRG) conducts annual studies in order to assist member laboratories in assessing their peptide synthetic capability [1]. Concurrently, …
Number of citations: 0 books.google.com
D Baechle, A Cansier, R Fischer… - Journal of Peptide …, 2005 - Wiley Online Library
Cathepsin D (CatD) is a member of the mammalian aspartic protease family and is involved in cellular protein degradation and in several pathological processes. A sensitive and …
Number of citations: 23 onlinelibrary.wiley.com
L Bibbs, NP Ambulos, SA Kates, A Khatri… - Journal of …, 2000 - europepmc.org
Labeled peptides synthesized by core facilities are frequently used by researchers for following trafficking of a peptide, for binding studies, to determine substrate specificity, and for …
Number of citations: 2 europepmc.org
US Lathia, O Ornatsky, V Baranov, M Nitz - Analytical biochemistry, 2010 - Elsevier
Rapid, sensitive, and quantitative assays for proteases are important for drug development and in the diagnosis of disease. Here an assay for protease activity that uses inductively …
Number of citations: 31 www.sciencedirect.com
SK Ramakrishnan, S Jebors, M Martin, T Cloitre… - Langmuir, 2015 - ACS Publications
Engineering peptides that present selective recognition and high affinity for a material is a major challenge for assembly-driven elaboration of complex systems with wide applications in …
Number of citations: 16 pubs.acs.org
J Brunetti, C Falciani, B Lelli, A Minervini… - BioMed Research …, 2015 - hindawi.com
Despite recent advances in multimodal therapy, bladder cancer still ranks ninth in worldwide cancer incidence. New molecules which might improve early diagnosis and therapeutic …
Number of citations: 29 www.hindawi.com
C Falciani, J Brunetti, B Lelli, N Ravenni… - Journal of Medicinal …, 2013 - ACS Publications
In previous papers we demonstrated that tetrabranched peptides containing the sequence of human neurotensin, NT4, are much more selective than native monomeric analogues for …
Number of citations: 31 pubs.acs.org
E Weerapana, AE Speers, BF Cravatt - Nature protocols, 2007 - nature.com
Activity-based protein profiling (ABPP) utilizes active site-directed chemical probes to monitor the functional state of enzymes directly in native biological systems. Identification of the …
Number of citations: 280 www.nature.com
U Lathia - 2008 - library-archives.canada.ca
Rapid, sensitive and quantitative assays for proteases are of great significance for drug development and in diagnosis of diseases. Herein, we describe work towards a …
Number of citations: 1 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.